N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide is a synthetic compound with a unique structure that includes a cyclopropane ring, a fluorophenyl group, and a methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorobenzyl bromide with methoxypropylamine to form the intermediate N-(2-fluorophenyl)-2-methoxypropylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the methoxypropyl chain can influence the compound’s solubility and bioavailability. The cyclopropane ring adds rigidity to the molecule, potentially affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: An analog with similar structural features but different pharmacological properties.
Cyclopentanecarboxamide, N-(2-fluorophenyl): Another related compound with a different ring structure.
Uniqueness
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, fluorophenyl group, and methoxypropyl chain
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(18-2,9-16-13(17)10-7-8-10)11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJCMQLSTNRRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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